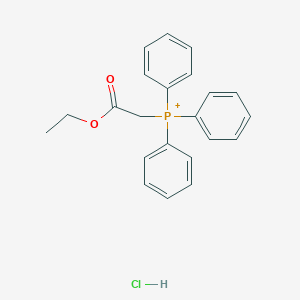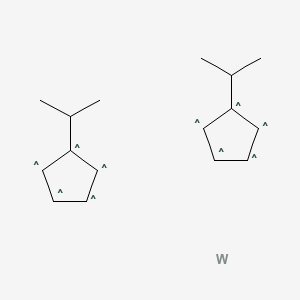
XPhos-Pd-G2 GT capsule
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound XPhos-Pd-G2 GT capsule is a palladium-based catalyst used in various cross-coupling reactions. It is part of the Buchwald portfolio of ligands and complexes, which have significantly advanced the ease of performing cross-coupling transformations. The empirical formula for this compound is C45H59ClNPPd, and it has a molecular weight of 786.80 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of XPhos-Pd-G2 GT capsule involves the synthesis of the ligand XPhos, followed by its complexation with palladium. The ligand XPhos is synthesized through a series of steps involving the reaction of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with appropriate reagents. The resulting ligand is then complexed with palladium chloride to form the XPhos-Pd-G2 complex .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the synthesis of the ligand on a large scale, followed by its complexation with palladium under controlled conditions. The final product is then formulated into a convenient dosable form, such as capsules, for ease of use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
XPhos-Pd-G2 GT capsule is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig cross-coupling reaction
- Heck reaction
- Hiyama coupling
- Negishi coupling
- Sonogashira coupling
- Stille coupling
- Suzuki-Miyaura coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, organoboronic acids, organostannanes, and organozinc compounds. The reactions typically require a base, such as potassium carbonate or cesium carbonate, and are conducted in solvents like dimethylformamide, ethanol, or a mixture of solvents .
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
XPhos-Pd-G2 GT capsule has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of XPhos-Pd-G2 GT capsule involves the formation of a palladium(0) species, which acts as the active catalyst in cross-coupling reactions. The palladium(0) species undergoes oxidative addition with an aryl halide, followed by transmetalation with an organometallic reagent, and finally reductive elimination to form the desired biaryl product. The ligand XPhos stabilizes the palladium species and enhances its reactivity .
Vergleich Mit ähnlichen Verbindungen
XPhos-Pd-G2 GT capsule is compared with other similar compounds, such as:
RuPhos-Pd-G2: Another palladium-based catalyst with a different ligand structure.
SPhos-Pd-G2: A similar catalyst with a different phosphine ligand.
CPhos-Pd-G2: A catalyst with a different ligand but similar reactivity.
The uniqueness of this compound lies in its ability to facilitate a wide range of cross-coupling reactions with high efficiency and selectivity. Its ligand structure provides steric and electronic properties that enhance the reactivity and stability of the palladium catalyst .
Eigenschaften
Molekularformel |
C46H60ClNPd |
|---|---|
Molekulargewicht |
768.8 g/mol |
IUPAC-Name |
chloropalladium(1+);2-[2-(dicyclohexylmethyl)phenyl]-1,3,5-tri(propan-2-yl)benzene;2-phenylaniline |
InChI |
InChI=1S/C34H50.C12H10N.ClH.Pd/c1-23(2)28-21-31(24(3)4)34(32(22-28)25(5)6)30-20-14-13-19-29(30)33(26-15-9-7-10-16-26)27-17-11-8-12-18-27;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-27,33H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
FGATWWSCIRXMKJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


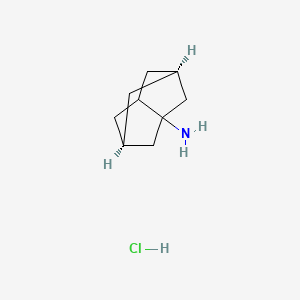
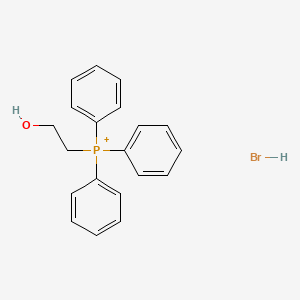


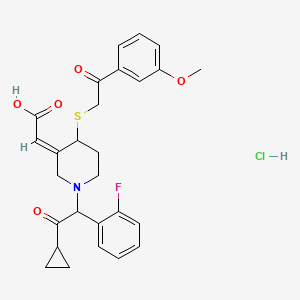


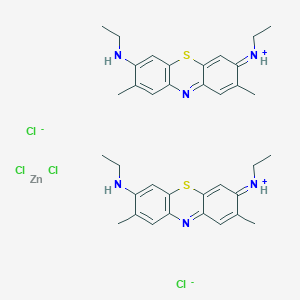
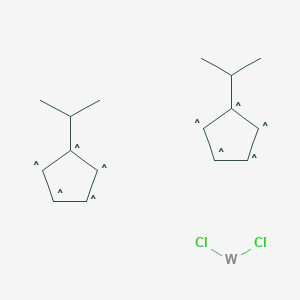
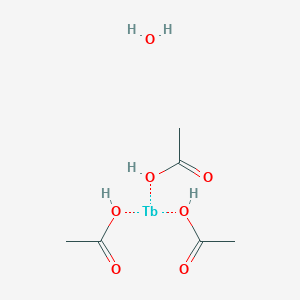
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
